molecular formula C26H26N4O2S2 B11620461 2-(4-benzylpiperidin-1-yl)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-(4-benzylpiperidin-1-yl)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11620461
M. Wt: 490.6 g/mol
InChI Key: UULWILGBCVQMEN-PGMHBOJBSA-N
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Description

The compound (5Z)-5-{[2-(4-BENZYLPIPERIDIN-1-YL)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a piperidine ring, a pyrido[1,2-a]pyrimidine core, and a thiazolidinone moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[2-(4-BENZYLPIPERIDIN-1-YL)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and pyrido[1,2-a]pyrimidine intermediates, followed by their coupling under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide, catalysts such as palladium on carbon, and temperature control to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure scalability and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[2-(4-BENZYLPIPERIDIN-1-YL)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Substitution: The benzyl group on the piperidine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its complex structure and functional groups.

Medicine

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-{[2-(4-BENZYLPIPERIDIN-1-YL)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-{[2-(4-BENZYLPIPERIDIN-1-YL)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: shares similarities with other thiazolidinone derivatives and pyrido[1,2-a]pyrimidine compounds.

Uniqueness

  • The unique combination of the piperidine, pyrido[1,2-a]pyrimidine, and thiazolidinone moieties in this compound provides distinct chemical and biological properties that are not commonly found in other compounds. This makes it a valuable subject for further research and development.

Properties

Molecular Formula

C26H26N4O2S2

Molecular Weight

490.6 g/mol

IUPAC Name

(5Z)-5-[[2-(4-benzylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H26N4O2S2/c1-17-7-6-12-30-22(17)27-23(20(24(30)31)16-21-25(32)28(2)26(33)34-21)29-13-10-19(11-14-29)15-18-8-4-3-5-9-18/h3-9,12,16,19H,10-11,13-15H2,1-2H3/b21-16-

InChI Key

UULWILGBCVQMEN-PGMHBOJBSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C)N4CCC(CC4)CC5=CC=CC=C5

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)N4CCC(CC4)CC5=CC=CC=C5

Origin of Product

United States

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